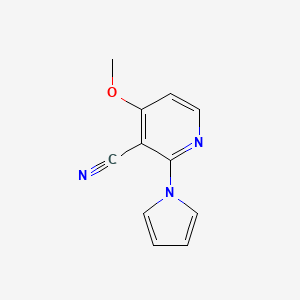

4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile

Description

4-Methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile is a nicotinonitrile derivative featuring a methoxy group at the 4-position of the pyridine ring and a pyrrole substituent at the 2-position. Nicotinonitriles are heterocyclic compounds with a pyridine core and a nitrile functional group, known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities . The structural uniqueness of this compound lies in its combination of electron-donating (methoxy) and aromatic (pyrrole) groups, which may influence its electronic properties, solubility, and biological interactions. Notably, pyrrole-containing nicotinonitriles, such as those reported by Liu et al.

Properties

IUPAC Name |

4-methoxy-2-pyrrol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-15-10-4-5-13-11(9(10)8-12)14-6-2-3-7-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWAXIRVJISBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N2C=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of 4-methoxy-2-chloronicotinonitrile with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile, an organic compound with the molecular formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol, has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry As a building block, this compound is used in the synthesis of complex organic molecules and heterocyclic compounds. Nanomagnetic metal-organic frameworks have also been applied in the synthesis of nicotinonitrile derivatives as potential drug candidates .

- Biology The compound is investigated for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is explored for potential therapeutic effects and as a lead compound in drug discovery.

- Industry this compound is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, forming corresponding oxides.

- Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to carry out reduction reactions to yield reduced derivatives.

- Substitution The methoxy group and pyrrole ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

This compound is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties. Research indicates that the compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent. It has also demonstrated cytotoxic effects on several cancer cell lines, with lower IC₅₀ values compared to established chemotherapeutics, suggesting higher potency.

The mechanism of action may involve interaction with specific molecular targets, such as inhibiting enzymes involved in metabolic pathways or altering receptor-mediated signaling processes.

Synthesis and Evaluation of Nicotinonitrile Derivatives

A study synthesized several nicotinonitrile derivatives and evaluated their antiproliferative activities against human tumor cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity.

Comparative Analysis with Anticancer Agents

Mechanism of Action

The mechanism of action of 4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Functional Group Variations

Pyrazole- vs. Pyrrole-Substituted Nicotinonitriles

- Pyrazole Derivatives: Compounds like 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile () exhibit cytotoxic activity due to their bulky pyrazole and naphthyl substituents. These groups enhance π-π stacking interactions with biological targets but may reduce solubility compared to pyrrole-containing derivatives .

- However, its smaller size compared to pyrazole derivatives might reduce steric hindrance, favoring better membrane permeability .

Methoxy vs. Hydroxy or Halogen Substituents

- Methoxy Group: The 4-methoxy group in the target compound is electron-donating, which may stabilize the pyridine ring and enhance metabolic stability.

- Halogenated Derivatives: Bromine-substituted nicotinonitriles (e.g., compound XLII in ) show enhanced anticancer activity due to the electron-withdrawing effects of halogens, which improve binding to hydrophobic pockets in enzymes like dihydrofolate reductase. However, halogenation can also increase toxicity risks .

Anticancer Activity

- Pyrazole-Nicotinonitriles: Derivatives with pyrazole moieties () demonstrated cytotoxicity against cancer cell lines, with IC50 values in the micromolar range. Their activity is attributed to intercalation into DNA or inhibition of kinase pathways .

- Indole-Nicotinonitriles: Compound XLII () showed moderate activity against breast cancer cells but was less potent than methotrexate, highlighting the need for optimizing substituent size and polarity .

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-Methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinonitrile, characterized by the presence of a methoxy group and a pyrrole moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₁₀N₄O

- CAS Number : 338412-19-4

This compound has been synthesized for various applications in biological research, particularly in the fields of antimicrobial and anticancer studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating inhibitory effects that suggest its potential use as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have reported its cytotoxic effects on several cancer cell lines, including:

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated lower IC₅₀ values compared to established chemotherapeutics, suggesting higher potency .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit enzymes involved in metabolic pathways or alter receptor-mediated signaling processes.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes critical for cancer cell proliferation, contributing to its anticancer properties. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of nicotinonitrile derivatives, including this compound. These studies highlight its bioactivity against various cancer cell lines and its potential as a lead compound in drug discovery.

Notable Research Findings

- Antiproliferative Effects : A study synthesized several nicotinonitrile derivatives and evaluated their antiproliferative activities against human tumor cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity .

- Comparative Analysis : In comparative studies with known anticancer agents like Doxorubicin, derivatives of nicotinonitriles showed promising results, suggesting their potential as effective alternatives in cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile?

Methodological Answer:

The compound can be synthesized via a multicomponent domino reaction involving α,β-unsaturated ketones and malononitrile, as demonstrated for structurally similar nicotinonitrile derivatives . Key steps include:

- Condensation reaction : Stirring α,β-unsaturated ketones (e.g., chalcone derivatives) with malononitrile in methanol under basic conditions (e.g., sodium methoxide).

- Cyclization : Formation of the pyridine core occurs spontaneously under ambient conditions.

- Functionalization : Introducing the pyrrol-1-yl group via nucleophilic substitution or coupling reactions, as seen in related compounds with pyrrolidine substituents .

Validation : Monitor reaction progress using TLC and confirm product purity via elemental analysis (e.g., <0.3% deviation between calculated and observed values) .

Basic: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- NMR/FT-IR : Identify characteristic signals (e.g., nitrile stretch at ~2200 cm⁻¹ in FT-IR; methoxy protons at δ 3.8–4.0 ppm in ¹H NMR) .

- Single-crystal X-ray diffraction : Resolve the crystal structure using programs like SHELXL for refinement . For example, dihedral angles between aromatic rings and substituents (e.g., methoxy/pyrrol groups) can confirm steric and electronic effects .

- Elemental analysis : Ensure purity by matching calculated and observed C/H/N/O percentages .

Advanced: How do intermolecular interactions influence the solid-state properties of this compound?

Methodological Answer:

The crystal packing is stabilized by non-covalent interactions , which can be analyzed via:

- Hydrogen bonding : N–H···N bonds often form helical chains or sheets, as observed in nicotinonitrile derivatives .

- π-π stacking : Aromatic rings (e.g., pyridine and pyrrol) exhibit centroid-to-centroid distances of ~3.7–3.9 Å, affecting fluorescence and thermal stability .

- C–H···π interactions : Contribute to layered structures, which can be visualized using crystallography software (e.g., Mercury).

Experimental Design : Grow single crystals via slow evaporation (methanol/ethanol), and compare experimental data with computational models (e.g., DFT for interaction energies) .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

Contradictions may arise from polymorphism , impurities, or experimental artifacts. Mitigation strategies include:

- Reproducibility checks : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Multi-technique validation : Cross-validate NMR/FT-IR with mass spectrometry and XRD. For example, discrepancies in melting points (>5°C variation) suggest impurities or polymorphs .

- Computational benchmarking : Compare experimental XRD patterns with predicted structures from software like SHELXD or Mercury .

Advanced: What computational tools are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, charge distribution, and nonlinear optical (NLO) properties. Parameters like dipole moment and polarizability correlate with fluorescence behavior .

- Molecular docking : If bioactive, simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina.

- Chemoinformatics platforms : Tools like ACD/Labs Percepta predict physicochemical properties (e.g., logP, solubility) .

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

- Toxicity : While specific data for this compound are limited, structurally related nitriles (e.g., nicotinonitrile) may exhibit toxicity via cyanide release. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Monitor for discoloration or precipitate formation, indicating degradation .

Advanced: How can fluorescence properties of this compound be optimized for material science applications?

Methodological Answer:

- Substituent tuning : Introduce electron-donating groups (e.g., dimethylamino) to redshift emission wavelengths, as seen in red-emitting derivatives .

- Solvatochromism studies : Test fluorescence in solvents of varying polarity (e.g., hexane → DMSO) to assess environmental sensitivity .

- Solid-state vs. solution : Compare quantum yields in crystals vs. dissolved states to evaluate aggregation-induced emission (AIE) effects .

Advanced: What strategies are effective for resolving low yields in the synthesis of this compound?

Methodological Answer:

- Reaction optimization : Screen bases (e.g., K₂CO₃ vs. NaOMe), solvents (polar aprotic vs. protic), and temperatures.

- Catalysis : Employ Pd-mediated coupling for pyrrol-1-yl introduction, improving regioselectivity .

- Workup modifications : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.